molecular formula C4H7BN2O2 B8756736 (4-Methyl-1H-pyrazol-3-yl)boronic acid

(4-Methyl-1H-pyrazol-3-yl)boronic acid

Cat. No.: B8756736
M. Wt: 125.92 g/mol
InChI Key: IVUNNICUBVWZDT-UHFFFAOYSA-N
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Description

(4-Methyl-1H-pyrazol-3-yl)boronic acid (CAS 1562244-77-2) is a valuable nitrogen-containing heterocyclic boronic acid ester serving as a crucial building block in modern synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions, where it is used to introduce the 4-methyl-1H-pyrazolyl moiety into more complex molecules, facilitating the construction of carbon-carbon bonds. This process is fundamental in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound requires specific handling to maintain stability; it is recommended to be stored in an inert atmosphere at freezer temperatures, under -20°C . As a substrate, it enables the exploration of new chemical space and the development of compounds with potential biological activity. This compound is for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-methyl-1H-pyrazol-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BN2O2/c1-3-2-6-7-4(3)5(8)9/h2,8-9H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUNNICUBVWZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NN1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route via Halogen Exchange and Boronation

A prominent method for synthesizing pyrazole boronic acids involves palladium-catalyzed Miyaura borylation. While direct literature on (4-Methyl-1H-pyrazol-3-yl)boronic acid is limited, analogous protocols for 4-pyrazole boronic acid pinacol ester provide foundational insights.

Key Steps :

  • Intermediate Preparation :

    • Malonaldehyde undergoes protective bromination with N-bromosuccinimide (NBS) in chloroform, yielding a brominated intermediate.

    • Cyclization with hydrazine hydrochloride in isopropanol/water forms the pyrazole core.

  • Boronation :

    • The halogenated pyrazole reacts with diamyl diboron in tetrahydrofuran (THF) under palladium catalysis (PdCl₂(PPh₃)₂).

    • Optimal conditions: 50–90°C, 12–24 hours, yielding the pinacol ester.

Reaction Parameters :

ParameterValue
Catalyst Loading1–3% PdCl₂(PPh₃)₂
SolventTHF, dioxane, or 2-MeTHF
BaseSodium acetate or triethylamine
Yield89.8–91.2%

Advantages :

  • High regioselectivity due to palladium’s oxidative addition specificity.

  • Scalable to multi-kilogram batches with minimal waste.

Lithium-Mediated Halogen-Boron Exchange

Lithium-Halogen Exchange Methodology

An alternative approach, adapted from 1-methyl-1H-pyrazole-4-boronic acid synthesis, employs lithium-halogen exchange.

Procedure :

  • Lithiation :

    • 3-Bromo-4-methyl-1H-pyrazole reacts with n-butyllithium at –78°C in THF.

  • Boration :

    • Quenching with triisopropyl borate forms a lithium borate complex.

    • Acidic workup (HCl) liberates the boronic acid.

Optimization Data :

StepConditionOutcome
Lithiation–78°C, THF, 2 h>95% conversion
BorationTriisopropyl borate, –40°C85% isolated yield

Challenges :

  • Sensitivity to moisture and oxygen necessitates inert conditions.

  • Requires cryogenic equipment for large-scale applications.

Direct Cyclization of Boron-Containing Precursors

Hydrazine-Mediated Cyclization

A novel strategy involves introducing boron during pyrazole ring formation.

Synthetic Pathway :

  • Boronate Ester Formation :

    • Ethylene glycol protection of malonaldehyde followed by bromination.

  • Cyclization :

    • Reaction with hydrazine derivatives (e.g., hydrazine hydrochloride) in ethanol/water.

  • In Situ Borylation :

    • Diamyl diboron and palladium catalyst introduce the boronate group.

Critical Observations :

  • Methyl group positioning (4-position) is controlled by starting material substitution.

  • Pinacol ester hydrolysis (1M HCl, 60°C) yields the free boronic acid.

Comparative Analysis of Methodologies

Table 1: Method Comparison for Boronic Acid Synthesis

MethodYield (%)Purity (%)ScalabilityCost Index
Palladium Catalysis90.999.5HighModerate
Lithium Exchange85.098.0ModerateHigh
Direct Cyclization89.897.8HighLow

Key Findings :

  • Palladium-catalyzed methods offer superior yields and scalability.

  • Lithium-mediated routes, though efficient, face economic barriers due to reagent costs.

Industrial-Scale Considerations

Process Optimization

  • Solvent Selection : Tetrahydrofuran outperforms dioxane in reaction homogeneity.

  • Catalyst Recycling : PdCl₂(PPh₃)₂ recovery via filtration reduces costs by 15–20%.

  • Waste Management : Ethyl acetate/water biphasic separation minimizes solvent waste.

Regulatory Compliance

  • Hydrazine hydrochloride usage mandates strict effluent treatment to meet EPA guidelines.

  • Boron-containing byproducts require neutralization before disposal .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1H-pyrazol-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol), inert atmosphere.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Alcohols or ketones.

    Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of (4-Methyl-1H-pyrazol-3-yl)boronic acid as a building block for developing anticancer agents. For instance, derivatives of pyrazole have been synthesized to inhibit BRAF, a protein involved in cell growth that is often mutated in cancers such as melanoma. The compound has shown promising results in inhibiting mutant BRAF activity and ERK activation, which are critical pathways in cancer proliferation .

Anti-inflammatory Properties
The pyrazole moiety, including this compound, has been recognized for its anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions
this compound serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules. For example, it has been utilized to synthesize various thiazole derivatives with significant yields under optimized conditions .

Reaction Conditions Yield (%) Product
With potassium carbonate; Pd(PPh3)4; at 100°C for 16h66%4-methyl-2-(2H-pyrazol-3-yl)-thiazole-5-carboxylic acid benzylamide
With potassium carbonate; Pd(PPh3)4; at 100°C for 16h83%4-methyl-2-(2H-pyrazol-3-yl)-thiazole-5-carboxylic acid ethyl ester
With potassium carbonate; Pd(PPh3)4; at 100°C for 16h85%4-methyl-2-(2H-pyrazol-3-yl)-thiazole-5-carboxylic acid (pyridine-3-ylmethyl)amide

Material Science

Synthesis of Functional Materials
The unique properties of this compound allow it to be used in the development of functional materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology. Research has demonstrated its use in creating boron-based materials that exhibit enhanced catalytic activity due to the presence of the pyrazole group .

Case Studies

Case Study: Development of BRAF Inhibitors
In a study focusing on the synthesis of novel BRAF inhibitors, this compound was employed as a key intermediate. The synthesized compounds exhibited nanomolar activity against mutant BRAF, showcasing the compound's potential in drug discovery and development .

Case Study: Anti-inflammatory Drug Development
Another research project explored the synthesis of pyrazole derivatives using this compound, resulting in compounds with significant anti-inflammatory properties. These findings underline the compound's versatility as a scaffold for developing therapeutic agents targeting inflammation-related diseases .

Mechanism of Action

The mechanism of action of (4-Methyl-1H-pyrazol-3-yl)boronic acid primarily involves its ability to form stable complexes with various biological targets. In the context of enzyme inhibition, the boronic acid group can interact with the active site of enzymes, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity . This interaction is particularly relevant in the development of kinase inhibitors, where the compound targets specific kinases involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Key Derivatives

The compound’s closest structural analogs, identified via similarity analysis (Table 1), include:

Table 1: Structural Analogs of (4-Methyl-1H-pyrazol-3-yl)boronic Acid

Compound Name CAS Number Similarity Score Molecular Weight
(3-Methyl-1H-pyrazol-4-yl)boronic acid 847818-55-7 0.89 140.96
(1-Methyl-1H-pyrazol-4-yl)boronic acid 847818-62-6 0.84 140.96
(1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid 1138450-30-2 0.83 169.03
(5-Methyl-1H-pyrazol-3-yl)boronic acid 1163248-54-1 N/A 125.92

Key Observations :

  • Positional Isomerism : Shifting the methyl group from the 4-position (target compound) to the 3-position (847818-55-7) reduces similarity marginally (0.89), highlighting the sensitivity of functional group placement .
  • Substitution Complexity : Adding methyl groups (e.g., 1,3,5-trimethyl analog) lowers similarity (0.83), likely due to steric hindrance and electronic effects altering reactivity .
  • Molecular Weight : The trimethyl derivative (169.03 g/mol) has a higher molecular weight, which may impact solubility and pharmacokinetic properties in drug design .

Physicochemical Properties

Acidity (pKa)

Boronic acid pKa values are critical for their reactivity and binding to biological targets.

  • Substituent Effects : Electron-donating groups (e.g., methyl) increase boronic acid pKa by stabilizing the protonated form. For example, 3-AcPBA and 4-MCPBA (structurally similar aryl boronic acids) exhibit pKa values >8.5, making them less reactive at physiological pH (7.4) .
  • Through-Space Stabilization : Fluorinated analogs (e.g., 2,6-diarylphenylboronic acids) show pKa modulation via through-space electronic effects rather than through-bond interactions, suggesting methyl substituents may similarly influence acidity .
Solubility
Anticancer Potential
  • Aromatic Boronic Acids : Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids show potent cytotoxicity (IC₅₀ ~0.2 µM) in triple-negative breast cancer models .
Enzyme Inhibition
  • Fungal Histone Deacetylase (HDAC) : Methoxyethyl-substituted pyrazolyl boronic acids inhibit HDAC at low micromolar concentrations (1 µM), outperforming trichostatin A (1.5 µM) . This underscores the role of substituent electronics in enhancing target affinity.

Reactivity in Chemical Transformations

  • Oxidative Deborylation: Analogous nitrophenyl boronic acids undergo H₂O₂-mediated conversion to phenols, with reaction rates influenced by pH (optimal at ~11) . The methyl substituent in the target compound may slow hydrolysis compared to electron-deficient analogs.
  • Suzuki Coupling : Electron-donating methyl groups may reduce reactivity toward aryl halides compared to electron-withdrawing substituents, necessitating optimized catalytic systems .

Q & A

Q. How can researchers optimize the synthesis of (4-Methyl-1H-pyrazol-3-yl)boronic acid to improve yield and purity?

Synthetic optimization requires addressing challenges in purification and functional group compatibility. Boronic acids are often synthesized as prodrugs (e.g., pinacol esters) due to their instability and hygroscopic nature. For aromatic boronic acids like this compound, intermediate purification via recrystallization or chromatography is critical. Protecting groups (e.g., pinacol) can stabilize the boronic acid during multi-step reactions, followed by deprotection under mild acidic conditions . Reaction monitoring using TLC or HPLC with derivatization (e.g., bis-TMS esters for GC-MS analysis) ensures intermediate purity .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Mass Spectrometry : MALDI-TOF with diol derivatization (e.g., saccharide esters) prevents boroxine formation and enables accurate mass determination .
  • Chromatography : Reverse-phase HPLC with UV/fluorescence detection or GC-MS of bis-TMS derivatives resolves impurities .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and degradation pathways, particularly for material science applications .
  • NMR Spectroscopy : 11^{11}B NMR confirms boronic acid identity, while 1^{1}H/13^{13}C NMR verifies substituent integrity.

Advanced Research Questions

Q. How does the boronic acid moiety in this compound influence its binding kinetics with diol-containing biomolecules under physiological conditions?

The binding kinetics (kon/koff) depend on pH, diol stereochemistry, and boronic acid substituents. Stopped-flow fluorescence studies reveal that kon values follow the order D-fructose > D-tagatose > D-glucose due to diol geometry and boronic acid Lewis acidity. For this compound, the pyrazole ring’s electron-withdrawing effects may enhance binding affinity. Adjusting solution pH near the boronic acid’s pKa (~8.5–9.5) optimizes reversible diol binding for applications in biosensing .

Q. What strategies can mitigate non-specific secondary interactions when using this compound in glycoprotein capture studies?

Non-specific interactions (e.g., hydrophobic or electrostatic) can be minimized by:

  • Buffer Optimization : High-ionic-strength buffers (e.g., PBS with 0.1% Tween-20) reduce non-specific adsorption .
  • Surface Engineering : Immobilizing the boronic acid on hydrophilic matrices (e.g., carboxymethyl dextran) limits hydrophobic interactions .
  • Competitive Elution : Using sorbitol or Tris buffer disrupts weak secondary bonds while retaining specific boronic acid-diol complexes .

Q. How can computational methods aid in predicting the bioactivity or interaction mechanisms of this compound derivatives in drug discovery?

  • Molecular Docking : Simulates binding modes with target proteins (e.g., proteases) to identify key hydrogen-bonding or covalent interactions.
  • QSAR Modeling : Correlates substituent effects (e.g., methyl group position on pyrazole) with bioactivity using descriptors like logP and polar surface area.
  • MD Simulations : Predicts stability of boronic acid-protein complexes over time, guiding rational design of inhibitors .

Q. What are the thermal degradation pathways of this compound, and how do structural modifications enhance its stability for material applications?

TGA studies show aromatic boronic acids degrade via boroxine formation (dehydration trimerization) above 200°C. Introducing electron-donating groups (e.g., methyl on pyrazole) or steric hindrance reduces boroxine formation. For flame-retardant applications, blending with polymers like cellulose enhances thermal stability while maintaining boronic acid’s flame-quenching properties .

Methodological Considerations Table

Research Focus Key Techniques References
Synthesis OptimizationProdrug derivatization, GC-MS of bis-TMS esters, pinacol protection
Binding KineticsStopped-flow fluorescence, pH-dependent affinity assays
Glycoprotein InteractionSPR spectroscopy with AECPBA surfaces, competitive elution buffers
Thermal StabilityTGA, DSC, polymer composite analysis
Computational DesignMolecular docking (AutoDock), QSAR, MD simulations (GROMACS)

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